Homovanillic acid
Overview
Description
Mechanism of Action
Target of Action
Homovanillic acid (HVA) is a major catecholamine metabolite that is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . It is associated with dopamine levels in the brain .
Mode of Action
HVA is produced by the action of two enzymes on dopamine. First, monoamine oxidase breaks down dopamine, and then catechol-O-methyltransferase further metabolizes the product to form HVA . This process occurs in the brain and other tissues where dopamine is present .
Biochemical Pathways
The production of HVA is part of the larger biochemical pathway of catecholamine metabolism. Catecholamines, such as dopamine, are important neurotransmitters that play a key role in many physiological processes, including mood regulation and the body’s response to stress . The breakdown of dopamine into HVA helps regulate the levels of dopamine in the brain .
Pharmacokinetics
As a metabolite of dopamine, it is known to be produced in the brain and other tissues where dopamine is present . After its formation, HVA can be detected in the cerebrospinal fluid, indicating that it is distributed throughout the central nervous system .
Result of Action
The production of HVA from dopamine is a normal part of catecholamine metabolism. Changes in HVA levels can reflect changes in dopamine metabolism. For example, elevated levels of HVA can indicate increased dopamine turnover, while decreased levels can suggest reduced dopamine activity . In the field of psychiatry and neuroscience, HVA levels are often measured as a marker of metabolic stress .
Action Environment
The production of HVA can be influenced by various environmental factors. For instance, stress can increase the turnover of dopamine, potentially leading to increased HVA levels . Additionally, certain drugs and diseases can affect dopamine metabolism and thereby alter HVA production .
Biochemical Analysis
Biochemical Properties
Homovanillic acid interacts with various enzymes and proteins in biochemical reactions. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This indicates that this compound interacts with these enzymes during its synthesis. Moreover, it is used as a reagent to detect oxidative enzymes, suggesting that it may interact with these enzymes .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It is associated with dopamine levels in the brain, suggesting that it may influence cell function by modulating dopamine signaling pathways . Additionally, this compound is used as a marker of metabolic stress caused by 2-deoxy-D-glucose in psychiatry and neuroscience, indicating that it may affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. As a major metabolite of dopamine, this compound is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This suggests that this compound may bind to these enzymes and possibly inhibit or activate them.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, elevations of this compound indicate an over-activation of nervous system function involving neurotransmitters, which is most commonly associated with stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, research has shown increased concentrations of this compound, particularly in the brainstem and hypothalamus, during and immediately following acute exercise .
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamine. It is produced by a consecutive action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This suggests that this compound interacts with these enzymes in its metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homovanillic acid can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution . Another method involves the use of hydrogen chloride and tin (II) chloride in water at 80°C for 4 hours .
Industrial Production Methods: Industrial production methods for this compound often involve high-performance liquid chromatography (HPLC) followed by electrochemical detection . More recently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for faster and more specific detection .
Chemical Reactions Analysis
Types of Reactions: Homovanillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions can involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
Homovanillic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Vanillylmandelic acid: Another major catecholamine metabolite, primarily derived from epinephrine and norepinephrine.
Homovanillyl alcohol: A related compound with similar structural features.
Uniqueness: Homovanillic acid is unique in its specific association with dopamine metabolism, whereas vanillylmandelic acid is associated with epinephrine and norepinephrine metabolism . This distinction makes this compound particularly valuable in studies focused on dopamine-related neurological conditions.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059791 | |
Record name | Homovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059791 | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Homovanillic acid | |
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Record name | Homovanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
17 mg/mL | |
Record name | Homovanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.00000823 [mmHg] | |
Record name | Homovanillic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
306-08-1 | |
Record name | Homovanillic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Homovanillic acid | |
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Record name | Homovanillic acid | |
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Record name | Homovanillic acid | |
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Record name | 4-hydroxy-3-methoxyphenylacetic acid | |
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Record name | HOMOVANILLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X77S6GMS36 | |
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Record name | Homovanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | Homovanillic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Homovanillic acid in the context of dopamine research?
A1: this compound is a major metabolite of dopamine, serving as a valuable marker for assessing dopamine turnover in the brain and body. [, ] By measuring this compound levels, researchers can gain insights into dopaminergic activity, which is crucial for understanding conditions like Parkinson's disease and schizophrenia. [, ]
Q2: How do researchers study the effects of drugs on dopamine metabolism using this compound?
A2: Researchers utilize techniques like microdialysis to measure extracellular levels of this compound in specific brain regions, such as the striatum, in response to drug administration. [, ] This allows them to assess how different drugs impact dopamine release and metabolism. For example, drugs like levodopa, which is converted to dopamine in the brain, have been shown to significantly elevate this compound levels in the striatum, reflecting increased dopamine turnover. []
Q3: How does stress affect dopamine release and how is this reflected in this compound levels?
A3: Studies using microdialysis have revealed that stress induces a global activation of dopaminergic systems. [] This activation is reflected in increased extracellular dopamine levels, accompanied by generally increased this compound levels, though these responses can be variable. []
Q4: Can this compound levels in cerebrospinal fluid (CSF) provide insights into dopamine metabolism in specific brain regions?
A4: Yes, research suggests that this compound levels in CSF can reflect levels in specific brain regions. For example, studies in dogs have shown that the ratio of this compound concentration in the caudate nucleus to its concentration in ventricular CSF remained consistent both in control animals and those treated with chlorpromazine. [] This suggests that CSF this compound levels can serve as an indicator of this compound levels in the caudate nucleus.
Q5: Are there variations in this compound levels across different age groups?
A5: Studies have shown a significant decline in striatal dopamine levels and an increase in the this compound/dopamine molar ratio with increasing age. [] This suggests alterations in dopamine metabolism with age.
Q6: What are the common analytical techniques used for measuring this compound levels in biological samples?
A6: Several analytical methods are available for this compound quantification. These include:* High-performance liquid chromatography (HPLC) with electrochemical detection: This method is widely used due to its sensitivity and selectivity in measuring this compound in various biological matrices. [, , , ] * Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and specificity, allowing for simultaneous measurement of this compound and other related metabolites. [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity, enabling rapid and robust determination of this compound in clinical settings. []* Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and reliable alternative for quantifying this compound in urine samples. []
Q7: How are this compound measurements used in clinical practice?
A7: this compound, alongside vanillylmandelic acid, is utilized as a clinical biomarker for diagnosing neuroblastoma, a childhood cancer. [, ] Elevated levels of these metabolites in urine can indicate the presence of the tumor.
Q8: What are the limitations of using this compound as a biomarker?
A8: While a useful marker, certain factors can influence this compound levels, including diet, medications, and stress. [, , ] Therefore, interpreting this compound measurements requires careful consideration of these factors. For example, administration of ibuprofen has been shown to interfere with the accurate measurement of this compound in urine samples using capillary gas chromatography with flame ionization detection. [] This highlights the importance of considering potential interferences when interpreting this compound measurements.
Q9: Can genetic factors influence this compound levels?
A9: Yes, studies have shown that genetic polymorphisms can impact this compound levels. For instance, the MTHFR C677T polymorphism has been linked to lower plasma this compound levels in alcohol-dependent patients. []
Q10: Are there any applications of this compound outside of dopamine research?
A10: Yes, research has identified this compound as a potential electron donor for prostaglandin H synthase (PGH-synthase), an enzyme involved in prostaglandin synthesis. [] This finding suggests a broader role for this compound in cellular processes beyond dopamine metabolism.
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